2-Butenedioic acid (2Z)-, mono[2-[(1-oxo-2-propenyl)oxy]ethyl] ester 2-Butenedioic acid (2Z)-, mono[2-[(1-oxo-2-propenyl)oxy]ethyl] ester
Brand Name: Vulcanchem
CAS No.: 19201-36-6
VCID: VC21089422
InChI: InChI=1S/C9H10O6/c1-2-8(12)14-5-6-15-9(13)4-3-7(10)11/h2-4H,1,5-6H2,(H,10,11)/b4-3-
SMILES: C=CC(=O)OCCOC(=O)C=CC(=O)O
Molecular Formula: C9H10O6
Molecular Weight: 214.17 g/mol

2-Butenedioic acid (2Z)-, mono[2-[(1-oxo-2-propenyl)oxy]ethyl] ester

CAS No.: 19201-36-6

Cat. No.: VC21089422

Molecular Formula: C9H10O6

Molecular Weight: 214.17 g/mol

* For research use only. Not for human or veterinary use.

2-Butenedioic acid (2Z)-, mono[2-[(1-oxo-2-propenyl)oxy]ethyl] ester - 19201-36-6

Specification

CAS No. 19201-36-6
Molecular Formula C9H10O6
Molecular Weight 214.17 g/mol
IUPAC Name (Z)-4-oxo-4-(2-prop-2-enoyloxyethoxy)but-2-enoic acid
Standard InChI InChI=1S/C9H10O6/c1-2-8(12)14-5-6-15-9(13)4-3-7(10)11/h2-4H,1,5-6H2,(H,10,11)/b4-3-
Standard InChI Key ROZDMUUELHCVQC-ARJAWSKDSA-N
Isomeric SMILES C=CC(=O)OCCOC(=O)/C=C\C(=O)O
SMILES C=CC(=O)OCCOC(=O)C=CC(=O)O
Canonical SMILES C=CC(=O)OCCOC(=O)C=CC(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator